1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
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Overview
Description
1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a chemical compound that features a bromophenyl group attached to a sulfonyl moiety, which is further connected to a diazepane ring with a cyclobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting with the preparation of the bromophenyl sulfonyl chloride. This intermediate can be synthesized from 2-bromobenzenesulfonic acid through chlorination . The sulfonyl chloride is then reacted with 4-cyclobutyl-1,4-diazepane under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The bromophenyl group may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzenesulfonyl chloride: A precursor in the synthesis of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane.
4-Cyclobutyl-1,4-diazepane: The diazepane ring system without the sulfonyl and bromophenyl groups.
Sulfonyl Chlorides: A class of compounds with similar reactivity and applications.
Uniqueness
This compound is unique due to its combination of a bromophenyl group, a sulfonyl moiety, and a diazepane ring with a cyclobutyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2S/c16-14-7-1-2-8-15(14)21(19,20)18-10-4-9-17(11-12-18)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBVWUSOHSUWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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